molecular formula C11H8F3NO B1618079 Flucarbril CAS No. 2261-94-1

Flucarbril

Cat. No.: B1618079
CAS No.: 2261-94-1
M. Wt: 227.18 g/mol
InChI Key: BSFJLMNFTBGXQE-UHFFFAOYSA-N
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Description

Flucarbril is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of Flucarbril involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-methyl-2-oxo-6-(trifluoromethyl)quinoline with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Flucarbril undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: this compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Scientific Research Applications

Flucarbril has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Flucarbril involves its interaction with specific molecular targets and pathways. It is known to affect certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its binding to specific proteins .

Properties

IUPAC Name

1-methyl-6-(trifluoromethyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-15-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFJLMNFTBGXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177131
Record name Flucarbril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2261-94-1
Record name Flucarbril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucarbril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCARBRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XJK6U3H0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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